molecular formula C13H17N3 B11722698 4-(3,5-Dimethylpiperazin-1-yl)benzonitrile

4-(3,5-Dimethylpiperazin-1-yl)benzonitrile

Cat. No.: B11722698
M. Wt: 215.29 g/mol
InChI Key: LVCRRUZVUPADRD-UHFFFAOYSA-N
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Description

4-(3,5-Dimethylpiperazin-1-yl)benzonitrile is an organic compound with the molecular formula C13H17N3 It consists of a benzonitrile group attached to a piperazine ring that is substituted with two methyl groups at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dimethylpiperazin-1-yl)benzonitrile can be achieved through several methods. One common approach involves the reaction of 4-chlorobenzonitrile with 3,5-dimethylpiperazine in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures. For example, heating the reaction mixture to 130°C for 8 hours can yield the desired product with a high yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dimethylpiperazin-1-yl)benzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the benzonitrile group can be replaced by other nucleophiles.

    Oxidation and Reduction: The piperazine ring can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like DMSO or acetonitrile.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.

    Coupling Reactions: Catalysts such as palladium or copper are often employed in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitrile derivatives, while oxidation and reduction can lead to different piperazine derivatives .

Scientific Research Applications

4-(3,5-Dimethylpiperazin-1-yl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3,5-Dimethylpiperazin-1-yl)benzonitrile depends on its specific application. In medicinal chemistry, the compound may act as an antagonist or agonist at various receptors, such as muscarinic acetylcholine receptors. The piperazine ring can interact with the receptor’s binding site, modulating its activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,5-Dimethylpiperazin-1-yl)benzonitrile is unique due to its specific combination of a benzonitrile group and a dimethyl-substituted piperazine ring. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C13H17N3

Molecular Weight

215.29 g/mol

IUPAC Name

4-(3,5-dimethylpiperazin-1-yl)benzonitrile

InChI

InChI=1S/C13H17N3/c1-10-8-16(9-11(2)15-10)13-5-3-12(7-14)4-6-13/h3-6,10-11,15H,8-9H2,1-2H3

InChI Key

LVCRRUZVUPADRD-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(N1)C)C2=CC=C(C=C2)C#N

Origin of Product

United States

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